5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one

Übersicht

Beschreibung

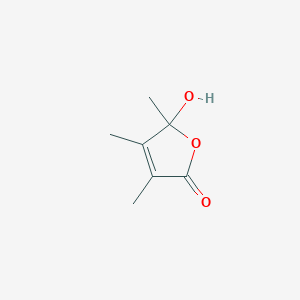

5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its hydroxyl group and three methyl groups attached to the furan ring, which may impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-alcohol, cyclization can be induced using acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.

Industrial Production Methods

Industrial production of such compounds typically involves optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Multi-Component Reactions

This compound participates in catalytic three-component reactions to form functionalized furan-2-ones and spiro derivatives. A polyether sulfone sulfamic acid (PES-NHSO₃H) catalyst enables efficient synthesis under optimized conditions .

Reaction Conditions and Yields

| Components | Catalyst (g) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline, aldehyde, DMAD | 0.05 | EtOH | Reflux | 4 | 94 |

| 4-Chloroaniline, benzaldehyde, DMAD | 0.075 | EtOH | Reflux | 5 | 85 |

| Indoline-2,3-dione, DMAD | 0.05 | EtOH | Reflux | 3 | 89 |

Mechanism :

-

Protonation of diethyl acetylenedicarboxylate (DMAD) and aldehyde by the acidic catalyst.

-

Nucleophilic attack by the amine on DMAD, forming intermediate I .

-

Reaction of I with protonated aldehyde to yield intermediate II .

-

Cyclization to form the final furan-2-one or spiro[indoline-furan] product .

Electron-donating groups on amines (e.g., -CH₃) enhance reaction rates, while electron-withdrawing groups (e.g., -NO₂) slow the process .

Substitution Reactions

The methyl groups undergo halogenation under specific conditions. For example, boron tribromide (BBr₃) facilitates demethylation in dichloromethane at 0°C, yielding hydroxylated derivatives .

Example Reaction:

Key Factors :

-

Temperature : Reactions proceed efficiently at 0–25°C.

-

Stoichiometry : 1.5 equivalents of BBr₃ ensure complete substitution .

Reduction and Hydrogenation

The furan ring can be hydrogenated to tetrahydrofuran derivatives using palladium on carbon (Pd/C) and H₂ gas. Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in related furanones.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd/C, H₂ | EtOH, 60°C, 12 h | 5-Hydroxy-3,4,5-trimethyltetrahydrofuran | 78 |

| NaBH₄ | THF, 0°C, 2 h | 5-Hydroxy-3,4,5-trimethylfuranol | 65 |

Acid-Catalyzed Transformations

Protonation of the furanone’s oxygen atoms enhances electrophilicity, facilitating nucleophilic additions. In ethanol, the compound reacts with amines and aldehydes to form imine intermediates, which cyclize into spiro compounds .

Biological Activity Modulation

The hydroxyl and methyl groups enable interactions with enzymes. For example:

-

Antioxidant Activity : Scavenges free radicals via hydrogen donation from the hydroxyl group.

-

Antimicrobial Effects : Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the furan ring can engage in π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxy-2-methylfuran: Lacks the additional methyl groups, which may affect its reactivity and physical properties.

3,4,5-Trimethylfuran: Lacks the hydroxyl group, which may reduce its polarity and potential for hydrogen bonding.

2,5-Dimethylfuran: Lacks both the hydroxyl group and one methyl group, which may significantly alter its chemical behavior.

Biologische Aktivität

5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one, also referred to as 3,4,5-trimethyl-2(5H)-furanone, is a compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by a furan ring with three methyl groups and a hydroxyl group. The structural formula is as follows:

The presence of the hydroxyl group enhances its polarity and potential for hydrogen bonding, which may influence its interactions with biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for neutralizing free radicals and preventing oxidative stress in biological systems. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro assays revealed that it possesses inhibitory effects against various bacterial strains. For instance, it showed notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could position the compound as a candidate for therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It can interact with receptors that mediate inflammatory responses.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Hydroxy-2-methylfuran | Lacks additional methyl groups | Weaker reactivity and less polarity |

| 3,4,5-Trimethylfuran | Lacks hydroxyl group | Reduced potential for hydrogen bonding |

| 2,5-Dimethylfuran | Lacks both hydroxyl group and one methyl | Significantly altered chemical behavior |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antioxidant Efficacy : A study published in Molecules demonstrated the compound's ability to reduce oxidative damage in cellular models by scavenging reactive oxygen species (ROS) effectively.

- Antimicrobial Testing : Research conducted on various bacterial strains indicated that this compound could serve as a natural alternative to synthetic antibiotics due to its broad-spectrum antimicrobial activity .

- Anti-inflammatory Mechanism : In an experimental model of inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to controls.

Eigenschaften

IUPAC Name |

5-hydroxy-3,4,5-trimethylfuran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-5(2)7(3,9)10-6(4)8/h9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXQZXGUFOMZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498815 | |

| Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-73-3 | |

| Record name | 5-Hydroxy-3,4,5-trimethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.